molecular formula C21H18FN3O4S B1496720 1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One CAS No. 477931-14-9

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One

Cat. No.: B1496720
CAS No.: 477931-14-9
M. Wt: 427.5 g/mol
InChI Key: QEMCDXCXSVPAAB-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One, also known as this compound, is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazines - Thiadiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-cyclopropylethyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c22-13-7-8-16-14(11-13)19(26)18(21(27)25(16)10-9-12-5-6-12)20-23-15-3-1-2-4-17(15)30(28,29)24-20/h1-4,7-8,11-12,26H,5-6,9-10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMCDXCXSVPAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C4=NS(=O)(=O)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468720
Record name AGN-PC-00BRN0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477931-14-9
Record name 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08278
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AGN-PC-00BRN0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 2
Reactant of Route 2
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 3
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 4
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 5
Reactant of Route 5
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One
Reactant of Route 6
1-(2-Cyclopropylethyl)-3-(1,1-Dioxido-2h-1,2,4-Benzothiadiazin-3-Yl)-6-Fluoro-4-Hydroxyquinolin-2(1h)-One

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